molecular formula C24H25N7O B3325501 西妥维文 CAS No. 2143917-62-6

西妥维文

货号 B3325501
CAS 编号: 2143917-62-6
分子量: 427.5 g/mol
InChI 键: BQWWOBKMDWACGC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cirtuvivint, also known as SM08502, is a potent and orally active CDC-like kinase (CLK) inhibitor . It is a first-in-class CDC-like kinase (CLK) inhibitor . The Pan-Clk/Dyrk Inhibitor Cirtuvivint (SM08502) has been used in experiments to expose the mechanistic underpinnings of alternative splicing as a therapeutic vulnerability in heme malignancies .


Physical And Chemical Properties Analysis

Cirtuvivint has a molecular formula of C24H25N7O and a molecular weight of 427.50 . The compound is stable if stored as directed and should be protected from light and heat .

科学研究应用

碳离子放疗 (CIRT) 在癌症治疗中的应用

西妥维文在科学研究中的应用主要集中在癌症治疗领域,特别是通过碳离子放疗 (CIRT)。CIRT 已被探索作为一种高度先进的医学技术,特别是针对顽固性癌症。研究表明,它对治疗各种类型的癌症有效,包括骨和软组织肉瘤、头部、颈部、肺、肝、前列腺癌以及直肠癌术后盆腔复发。它以其优异的深度剂量分布和较少的可修复放射生物学效应而备受关注,这有助于其在癌症治疗中的疗效 (Kamada,2012 年)

扰乱肿瘤细胞中的选择性剪接

西妥维文,又称 SM08502,是一种一流的小分子 CLK/DYRK 激酶抑制剂,参与前 mRNA 剪接。选择性剪接失调通常与人类恶性肿瘤有关。西妥维文在临床前模型中显示出广泛的抗肿瘤活性,显着影响外显子跳跃事件,并且具有肿瘤类型特异性。这表明它在不同癌症类型中的治疗应用潜力,特别是那些对传统治疗产生耐药性的癌症 (McMillan 等人,2022 年)

改进癌症放射治疗技术

癌症放射治疗技术的发展,包括新一代束流输送设备的开发,如铅笔束 3D 扫描和紧凑型旋转龙门,一直是研究的重点。这些发展旨在提高 CIRT 等治疗的精度和有效性,从而有可能增加其在各种癌症治疗中的应用和益处 (Kanematsu 等人,2019 年)

临床试验和研究局限性

目前正在进行临床试验和研究,以评估 CIRT 对各种肿瘤适应症的有效性和安全性。然而,目前的证据不足以声称 CIRT 对许多癌症类型的优越性或劣势与标准照射相比。这强调了 CIRT 的实验性质,并突出了需要更多高质量的临床研究来确立其长期有效性和安全性 (Goetz 等人,2019 年)

作用机制

Cirtuvivint’s primary mechanism of action involves the inhibition of CLK and DYRK kinases . This inhibition has the potential to attenuate the expression of genes critical to growth, survival, and drug resistance through disruption of alternative pre-mRNA splicing . It has been recognized as an integration hub for signal transduction-dependent modulation of alternative pre-mRNA splice junction selection through direct phosphorylation of the serine/arginine-rich splicing factor (SRSF) splice junction enhancer-binding proteins .

安全和危害

Cirtuvivint is described as toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental exposure, it is recommended to flush the affected area with copious amounts of water and seek medical attention . It is also recommended to handle Cirtuvivint with full personal protective equipment and avoid inhalation, contact with skin, eyes, and clothing .

未来方向

Cirtuvivint is currently progressing through two Phase 1 trials as a drug candidate for the treatment of advanced solid tumors . In addition, Biosplice is developing next-generation, highly-selective drug candidates within its CLK/DYRK target class for a broader array of cancers, including liquid tumors .

属性

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-29-7-9-31(10-8-29)23-13-18(5-6-25-23)24(32)28-22-12-20-11-17(3-4-19(20)14-26-22)21-15-27-30(2)16-21/h3-6,11-16H,7-10H2,1-2H3,(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWWOBKMDWACGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=NC=C4C=CC(=CC4=C3)C5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2143917-62-6
Record name Cirtuvivint [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143917626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cirtuvivint
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CIRTUVIVINT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T1PY32ZPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cirtuvivint
Reactant of Route 2
Reactant of Route 2
Cirtuvivint
Reactant of Route 3
Reactant of Route 3
Cirtuvivint
Reactant of Route 4
Reactant of Route 4
Cirtuvivint
Reactant of Route 5
Reactant of Route 5
Cirtuvivint
Reactant of Route 6
Cirtuvivint

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。